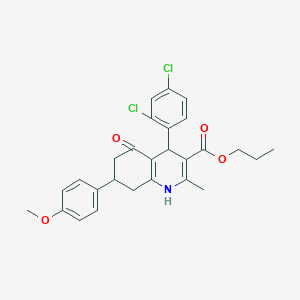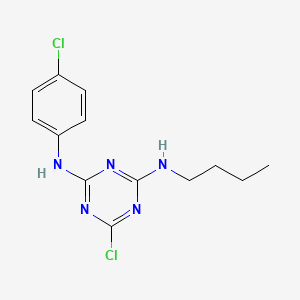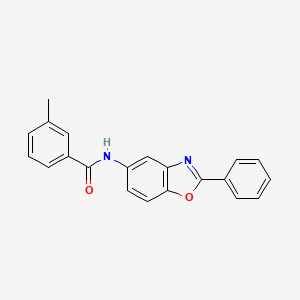![molecular formula C19H11ClFNO B4895703 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)
2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile, also known as CPFA, is a novel compound with potential applications in scientific research. The compound is a member of the acrylonitrile family and has a molecular weight of 365.79 g/mol. CPFA is a yellow crystalline solid with a melting point of 166-168°C and a boiling point of 582.6°C.
作用機序
The mechanism of action of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile is not yet fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cell proliferation and survival. This compound may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in cell proliferation and survival. This compound has also been found to induce oxidative stress in cancer cells, leading to cell death. In animal models, this compound has been shown to inhibit the growth of tumors and reduce tumor volume.
実験室実験の利点と制限
One advantage of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile is its potential as a novel anti-cancer agent. This compound has been shown to have anti-proliferative effects on various cancer cell lines and may have potential as a therapeutic agent for cancer treatment. However, there are also limitations to using this compound in lab experiments. This compound has low solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for research on 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile. One direction is to further investigate the mechanism of action of this compound in cancer cells and animal models. Another direction is to explore the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to determine the potential side effects of this compound and its safety profile. Overall, this compound has potential as a novel anti-cancer agent and further research is needed to fully understand its potential applications.
合成法
The synthesis of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile involves the reaction of 3-chlorobenzaldehyde with 4-fluorophenylacetic acid in the presence of sodium hydride to form 2-(3-chlorophenyl)-3-(4-fluorophenyl)acrylic acid. The resulting compound is then treated with thionyl chloride and 2-furancarboxaldehyde to obtain this compound. The overall yield of the synthesis is around 60%.
科学的研究の応用
2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-proliferative effects on various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of tumors in animal models.
特性
IUPAC Name |
(E)-2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFNO/c20-16-3-1-2-14(10-16)15(12-22)11-18-8-9-19(23-18)13-4-6-17(21)7-5-13/h1-11H/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOFWILVJZRLCG-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4895628.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)

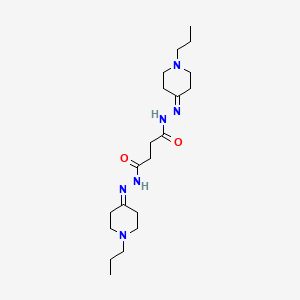
![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
![3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)
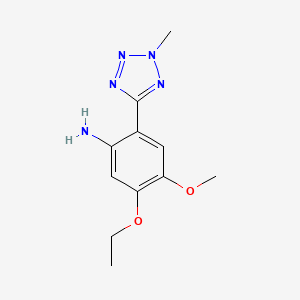
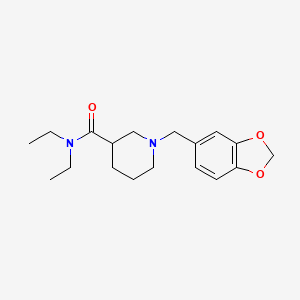
![4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)

